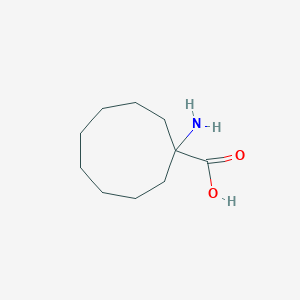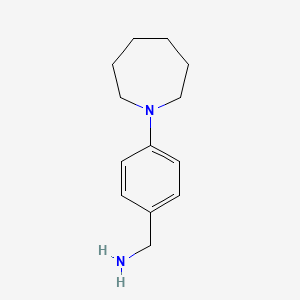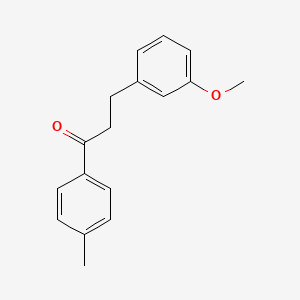
3-(3-Methoxyphenyl)-4'-methylpropiophenone
説明
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.科学的研究の応用
Palladium-Catalyzed Arylation
A study demonstrates the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, showcasing a unique multiple arylation via successive C-C and C-H bond cleavages to produce tetraarylethanes and diaryl-1-phenylisochroman-3-ones. This method highlights the compound's role in facilitating complex organic transformations (Wakui et al., 2004).
Friedel–Crafts Acylation
Another research focused on the Friedel–Crafts acylation of anisole with propionic anhydride over a mesoporous superacid catalyst, aiming to synthesize 4-methoxypropiophenone. This synthesis process is critical for the production of fine chemicals and pharmaceuticals, demonstrating the compound's importance as an intermediate (Yadav & George, 2006).
Hemoglobin Oxygen Affinity Modulation
Research on allosteric modifiers of hemoglobin identifies compounds structurally related to 3-(3-Methoxyphenyl)-4'-methylpropiophenone that decrease oxygen affinity, which could have implications in medical scenarios requiring modulation of hemoglobin's oxygen-binding properties (Randad et al., 1991).
Enzyme Substrate Specificity
A study using methyl esters of phenylalkanoic acids, including compounds related to 3-(3-Methoxyphenyl)-4'-methylpropiophenone, probes the active sites of esterases from Aspergillus niger. This research sheds light on the molecular interactions within the enzyme's active site and the importance of specific structural features for enzymatic activity (Kroon et al., 1997).
Photovoltaic Research
In the field of material science, the use of regioregular poly(3-hexylthiophene) and its interaction with methanofullerene [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) in polymer solar cells highlights the potential application of related compounds in developing renewable energy technologies (Li et al., 2005).
Analytical Chemistry
A method for determining picogram levels of 3-methoxytyramine in brain tissue using liquid chromatography with electrochemical detection illustrates the compound's role in neurochemical analysis, providing insights into neurotransmitter dynamics and function (Ponzio et al., 1981).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further investigations into the compound’s properties or mechanisms of action.
For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational modeling. If you have a different compound or a more specific question about one of these topics, feel free to ask!
特性
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-6-9-15(10-7-13)17(18)11-8-14-4-3-5-16(12-14)19-2/h3-7,9-10,12H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNRFEJSZXRMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644212 | |
| Record name | 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-4'-methylpropiophenone | |
CAS RN |
898774-43-1 | |
| Record name | 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



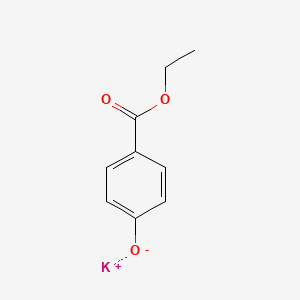
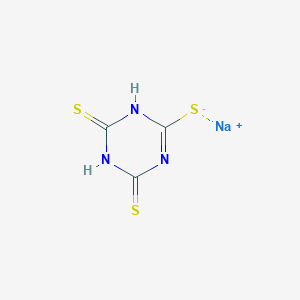
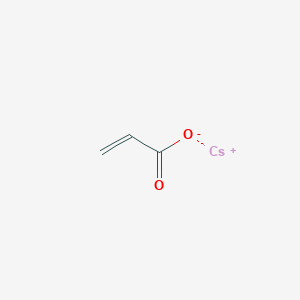
![4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1630115.png)
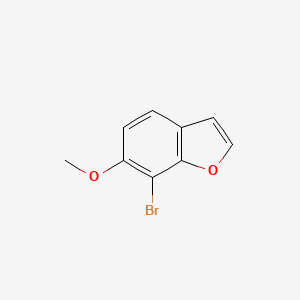

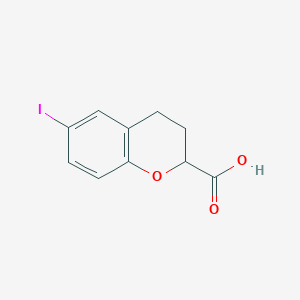
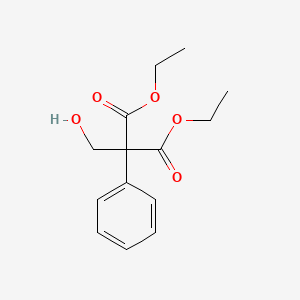
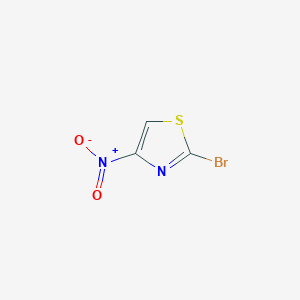
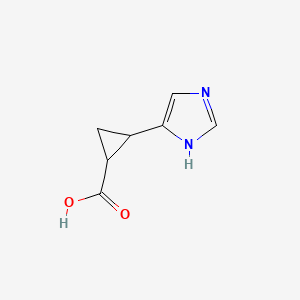
![4-Chloro-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B1630124.png)
